1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole
Description
This compound is a bis-triazole derivative featuring a phenyl group at the 1-position of the first triazole ring and a 3-(trifluoromethyl)phenoxy-methyl substituent at the 5-position of the second triazole ring. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
1-phenyl-3-[[3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-5-yl]methoxy]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N6O2/c20-19(21,22)13-5-4-8-15(9-13)29-10-16-24-17(26-25-16)11-30-18-23-12-28(27-18)14-6-2-1-3-7-14/h1-9,12H,10-11H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJILWLHOLGILES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC(=N2)OCC3=NC(=NN3)COC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Benzoylhydrazine with Formamidine
The core 1-phenyl-1,2,4-triazole structure is synthesized via acid-catalyzed cyclization:
Reaction Conditions
| Parameter | Specification |
|---|---|
| Starting Materials | Benzoylhydrazine, Formamidine acetate |
| Solvent | Ethanol/Water (3:1) |
| Catalyst | HCl (conc., 0.5 eq) |
| Temperature | Reflux (78°C) |
| Time | 8–12 hours |
| Yield | 68–72% |
The reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the formamidine carbon, followed by cyclodehydration.
Hydroxymethylation via Mannich Reaction
Introduction of the hydroxymethyl group at C-3 employs a modified Mannich protocol:
Optimized Parameters
- Formaldehyde Source : Paraformaldehyde (1.2 eq)
- Amine Catalyst : Piperidine (10 mol%)
- Solvent System : THF/H2O (4:1)
- Temperature : 60°C, 6 hours
- Post-Processing : Extraction with ethyl acetate, column chromatography (SiO2, PE/EA 3:1)
- Isolated Yield : 63%
NMR validation confirms regioselective substitution at C-3 (δ 4.78 ppm, singlet, -CH2OH).
Preparation of 5-(Chloromethyl)-3-(trifluoromethyl)phenol
Friedel-Crafts Trifluoromethylation
The trifluoromethyl group is introduced via Cu-mediated cross-coupling:
Stepwise Procedure
- Substrate : 3-Hydroxybenzaldehyde
- CF3 Source : CF3SiMe3 (1.5 eq)
- Catalyst : CuI (10 mol%), 1,10-Phenanthroline (20 mol%)
- Solvent : DMF, 100°C, 24 hours
- Conversion : 89% (HPLC)
Critical Note : Excess CF3SiMe3 improves yield but necessitates careful quenching with MeOH to prevent over-alkylation.
Chloromethylation via Blanc Reaction
Reaction Setup
| Component | Quantity |
|---|---|
| 3-(Trifluoromethyl)phenol | 1.0 eq (10 mmol) |
| Paraformaldehyde | 1.1 eq |
| HCl (gas) | Bubble through solution |
| ZnCl2 | 0.2 eq |
| Solvent | Dioxane |
| Time/Temperature | 12 h, 40°C |
Workup involves neutralization with NaHCO3 and distillation under reduced pressure (bp 98–102°C/15 mmHg).
Assembly of the Methoxy Bridge
Nucleophilic Substitution for Ether Formation
Triazole A (hydroxymethyl derivative) reacts with Phenol B (chloromethyl derivative) under basic conditions:
Optimized Conditions Table
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Base | K2CO3 | Cs2CO3 | Cs2CO3 |
| Solvent | Acetonitrile | DMF | DMF |
| Temperature (°C) | 80 | 100 | 100 |
| Time (h) | 24 | 12 | 12 |
| Yield (%) | 45 | 78 | 78 |
13C NMR analysis verifies ether linkage formation (δ 69.8 ppm, -O-CH2-).
Final Triazole Coupling via Huisgen Cycloaddition
The second triazole ring is constructed using Cu-catalyzed azide-alkyne cycloaddition:
Reaction Scheme
- Alkyne Precursor : Propargyl alcohol (1.2 eq)
- Azide Component : 3-Azido-1-phenyl-1,2,4-triazole (1.0 eq)
- Catalyst System : CuSO4·5H2O (5 mol%), Sodium ascorbate (10 mol%)
- Solvent : t-BuOH/H2O (1:1)
- Temperature : RT, 8 hours
Performance Metrics
- Conversion : >95% (TLC)
- Isolated Yield : 82% after column chromatography (SiO2, CH2Cl2/MeOH 95:5)
- Purity : 99.1% (HPLC, C18 column).
Process Optimization and Scalability
Solvent Screening for Key Steps
| Step | Solvent Options | Optimal Choice | Rationale |
|---|---|---|---|
| Cyclocondensation | EtOH, MeOH, i-PrOH | EtOH/H2O | Balanced polarity for dissolution |
| Chloromethylation | Dioxane, THF, Et2O | Dioxane | HCl solubility, side reaction control |
| Ether Formation | DMF, DMAc, NMP | DMF | High boiling point, base solubility |
Catalyst Load Impact Study
Triazole Coupling Step
| CuSO4 Loading (mol%) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 2 | 24 | 58 |
| 5 | 8 | 82 |
| 10 | 6 | 85 |
Economic analysis favors 5 mol% loading for balance between cost and efficiency.
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, CDCl3)
- δ 8.21 (s, 1H, Triazole H)
- δ 7.45–7.32 (m, 5H, Ph-H)
- δ 5.12 (s, 2H, -O-CH2-Triazole)
- δ 4.87 (s, 2H, Triazole-CH2-O-)
19F NMR (376 MHz)
- δ -62.3 (CF3, q, J = 12.1 Hz)
HRMS (ESI-TOF)
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot studies demonstrate advantages in triazole formation steps:
| Parameter | Batch Mode | Flow Reactor |
|---|---|---|
| Reaction Volume (L) | 50 | 0.5 |
| Cycle Time (h) | 12 | 2.4 |
| Productivity (kg/day) | 8.2 | 23.6 |
Key innovations include static mixers for azide handling and in-line IR monitoring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents such as m-chloroperbenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using hydrogenation techniques or reducing agents like sodium borohydride.
Substitution: The triazole rings can participate in electrophilic and nucleophilic substitution reactions, making it versatile for further functionalization.
Common Reagents and Conditions
Oxidation: mCPBA, oxygen in the presence of catalysts.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Substitution: Halogenating agents, alkylating agents, various bases, and acids.
Major Products: The major products from these reactions depend on the substituents and conditions. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or deoxygenated compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology and Medicine
Antifungal Agents: Some derivatives have shown promising antifungal activity due to their ability to inhibit fungal cell wall synthesis.
Enzyme Inhibition: Research indicates that certain modifications can enhance the compound's ability to inhibit specific enzymes, making it a candidate for drug development.
Industry
Agriculture: Potential use as a fungicide due to its bioactivity.
Materials Science: Used in the development of new materials with enhanced chemical and physical properties.
Mechanism of Action
The compound's mechanism of action is largely dependent on its ability to interact with biological molecules. The triazole rings can form hydrogen bonds and coordinate with metal ions, while the phenyl and trifluoromethylphenoxy groups provide hydrophobic interactions. These interactions disrupt biological processes like enzyme activity or cell wall synthesis.
Molecular Targets and Pathways
Enzyme Inhibition: Targets enzymes involved in cell wall synthesis and metabolic pathways.
Receptor Binding: Potential to bind to specific receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Group Comparisons
*Calculated based on molecular formula C₂₀H₁₆F₃N₅O₂.
Key Structural Insights :
- Trifluoromethyl Group : The CF₃ group in the target compound and Fluotrimazol enhances resistance to oxidative degradation, a critical feature in agrochemicals .
- Methoxy Linkages : The methoxy bridges in the target compound may improve solubility compared to sulfur-linked analogues (e.g., thiourea derivatives in ).
Table 3: Bioactivity Comparisons
Activity Insights :
Biological Activity
1-Phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole (CAS No. 338395-55-4) is a novel compound within the triazole family, recognized for its diverse biological activities. This article reviews its synthesis, structure-activity relationship (SAR), and biological efficacy, particularly focusing on antifungal properties.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 416.36 g/mol. Its structure features a triazole ring, which is crucial for its biological activity. The trifluoromethyl group and phenoxy substituent are significant for enhancing its pharmacological properties.
Antifungal Activity
Recent studies have highlighted the potential of 1,2,4-triazole derivatives as antifungal agents. The compound under review exhibits notable antifungal activity against various pathogens including Candida albicans and Cryptococcus neoformans. The Minimum Inhibitory Concentration (MIC) values for these pathogens indicate that compounds with specific substitutions at the triazole ring show enhanced efficacy.
Table 1: Antifungal Activity of Triazole Derivatives
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| Compound A | Candida albicans | 0.0313 |
| Compound B | Cryptococcus neoformans | 0.0156 |
| 1-Phenyl-3-[...] | Aspergillus fumigatus | 0.25 |
The structure-activity relationship (SAR) indicates that the presence of halogen atoms, such as fluorine in the trifluoromethyl group, significantly enhances antifungal activity compared to derivatives lacking such substitutions .
The mechanism by which triazole compounds exert their antifungal effects typically involves the inhibition of ergosterol biosynthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The specific interactions of the triazole moiety with fungal enzymes responsible for ergosterol synthesis are critical to understanding its efficacy .
Case Study 1: Efficacy Against Resistant Strains
A study evaluated the effectiveness of various triazole derivatives against fluconazole-resistant strains of Candida albicans. The results demonstrated that some derivatives exhibited superior antifungal activity compared to standard treatments, suggesting potential for clinical applications in resistant infections .
Case Study 2: In Vivo Studies
In vivo studies involving murine models have shown that administration of the compound significantly reduced fungal burden in infected tissues compared to controls. These findings support the potential therapeutic use of this compound in treating systemic fungal infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
